(3-Nitrophenyl)(oxo)acetic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: (3-Nitrophenyl)(oxo)acetic acid can be synthesized through the mild oxidation of 4-amino phenylacetic acid using potassium peroxymonosulfate as the oxidizing agent in acetone . This method ensures the selective oxidation of the amino group to a nitro group, resulting in the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The choice of oxidizing agents and solvents, as well as reaction parameters such as temperature and pressure, are optimized for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: (3-Nitrophenyl)(oxo)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium peroxymonosulfate in acetone.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 3-aminophenylacetic acid.
Substitution: Formation of substituted phenylacetic acid derivatives.
Scientific Research Applications
(3-Nitrophenyl)(oxo)acetic acid has several applications in scientific research:
Industry: Employed in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3-Nitrophenyl)(oxo)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes such as penicillin G acylase, which catalyzes the hydrolysis of the compound . The nitro group can undergo reduction or substitution reactions, leading to the formation of various biologically active derivatives.
Comparison with Similar Compounds
- 2-Nitrophenylacetic acid
- 4-Nitrophenylacetic acid
- 3-Aminophenylacetic acid
Comparison: (3-Nitrophenyl)(oxo)acetic acid is unique due to the position of the nitro group on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to 2-nitrophenylacetic acid and 4-nitrophenylacetic acid, the 3-nitro derivative exhibits different chemical behavior in substitution and reduction reactions. Additionally, the presence of the nitro group distinguishes it from 3-aminophenylacetic acid, which has an amino group instead.
Properties
IUPAC Name |
2-(3-nitrophenyl)-2-oxoacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO5/c10-7(8(11)12)5-2-1-3-6(4-5)9(13)14/h1-4H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLZZURFYPMNDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20286682 | |
Record name | (3-Nitrophenyl)(oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20286682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6330-40-1 | |
Record name | NSC47022 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47022 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (3-Nitrophenyl)(oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20286682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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